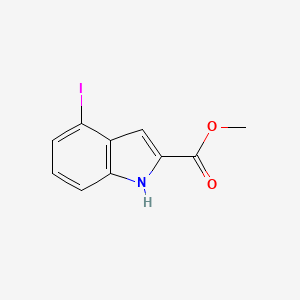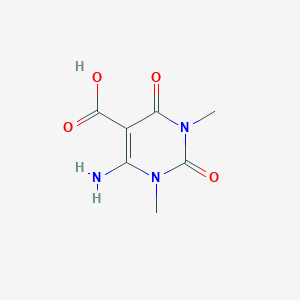![molecular formula C8H12O4 B15308117 5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B15308117.png)
5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dioxaspiro[35]nonane-7-carboxylic acid is a chemical compound with the molecular formula C8H12O4 It is characterized by a spirocyclic structure containing two oxygen atoms within a nine-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of diols with carboxylic acids under acidic conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,8-Dioxaspiro[3.5]nonane-2-carboxylic acid
- 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylic acid
- 6-Oxaspiro[3.5]nonane-7-carboxylic acid
Uniqueness
5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of two oxygen atoms within the ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H12O4 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
5,8-dioxaspiro[3.5]nonane-7-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)6-4-12-8(5-11-6)2-1-3-8/h6H,1-5H2,(H,9,10) |
Clé InChI |
GJGDEAIOFOCEPA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)COC(CO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Hydroxyethyl)sulfanyl]acetonitrile](/img/structure/B15308035.png)
![5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one](/img/structure/B15308040.png)
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15308049.png)


![3-Bromo-4-[(morpholin-4-yl)methyl]anilinehydrochloride](/img/structure/B15308062.png)
![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B15308068.png)
![1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B15308079.png)




![benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride](/img/structure/B15308120.png)

